molecular formula C11H7ClFN3S B3334893 4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-65-3

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No. B3334893
CAS RN: 1004194-65-3
M. Wt: 267.71 g/mol
InChI Key: IUNJRHGZNRHGQN-UHFFFAOYSA-N
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Description

“4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole” is a chemical compound with the molecular formula C10H9ClFN3. It is used for research purposes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. As a general rule, the different functional groups in the molecule (chloro, fluoro, benzyl, and isothiocyanato) could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

This compound is likely to be a solid under standard conditions, with a predicted melting point of 116.52°C and a predicted boiling point of approximately 386.8°C at 760 mmHg. Its predicted density is approximately 1.4 g/cm3, and its refractive index is predicted to be 1.63 .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of its functional groups with other molecules .

Safety and Hazards

As with any chemical compound, handling “4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use the compound only in a well-ventilated area. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

4-chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3S/c12-10-6-16(15-11(10)14-7-17)5-8-1-3-9(13)4-2-8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJRHGZNRHGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171216
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004194-65-3
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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